molecular formula C10H13N5O5 B3434815 Guanine, 9-beta-D-xylofuranosyl- CAS No. 34793-16-3

Guanine, 9-beta-D-xylofuranosyl-

Cat. No.: B3434815
CAS No.: 34793-16-3
M. Wt: 283.24 g/mol
InChI Key: NYHBQMYGNKIUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is a purine nucleoside.
Guanine, 9-beta-D-xylofuranosyl- is a natural product found in Panax ginseng, Fritillaria cirrhosa, and other organisms with data available.

Chemical Reactions Analysis

Regioselective Coupling

  • Substrate Preparation : 2-N-acetyl-6-O-(diphenylcarbamoyl)guanine serves as the protected guanine derivative to direct coupling to the N9 position .

  • Catalysts : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous toluene at 80°C drives glycosylation with tetra-O-acylpentofuranoses .

  • Product Isolation : The 9-glycosyl product predominates (91% yield) under thermodynamic conditions, with no detectable 7-isomer .

Reaction Conditions Product Ratio (N9:N7) Yield
TMSOTf, toluene, 80°C>99:191%
SnCl₄, CH₃CN, room temperature~1:657%

Deprotection

Mild deacylation using NH₃/H₂O/MeOH at 60°C removes benzoyl and diphenylcarbamoyl groups, yielding pure 9-β-D-xylofuranosylguanine .

Cyanovinylation

  • Mechanism : Reaction with cyanoacetylene introduces a cyanovinyl group at the O6 position, enhancing electrophilicity for subsequent nucleophilic attacks .

  • Byproducts : Dicyanovinyl sulfide (15) forms as a crystalline precipitate but does not interfere with product isolation .

Photolytic Derivatization

  • Photoactivation : UV irradiation induces azide group decomposition in 3'-azido derivatives, enabling covalent binding to lysine residues in enzymes .

  • Application : Used to study RNA polymerase inhibition mechanisms .

Factors Influencing Regioselectivity

  • Steric Effects : Bulky O6-diphenylcarbamoyl groups favor N9 glycosylation by sterically hindering N7 .

  • Electronic Effects : Electron-withdrawing groups at O6 increase N9 reactivity through inductive effects .

Bis(sugar) Byproducts

  • Formation : Occurs during prolonged coupling reactions but is cleaved during deprotection .

  • Mitigation : Use of TMSOTf reduces bis(sugar) formation compared to SnCl₄ .

RNA Polymerase Inhibition

  • Kinetic Profile : Linear mixed inhibition observed with Ki values of 33 μM (3'-azido, x-dATP) and 0.95 μM (3'-azido, x-dGTP) .

  • Mechanism : Competitive binding to the active site without chain termination during short incubations .

Phosphorolytic Activity

Escherichia coli guanosine phosphorylase (DeoD) catalyzes reversible cleavage of the N-glycosidic bond, though 9-β-D-xylofuranosylguanine is not a substrate due to its xylose configuration .

Comparison with Analogous Nucleosides

Compound Sugar Configuration Key Reactivity
9-β-D-RibofuranosylguanineRiboseSusceptible to phosphorylase cleavage
9-β-D-ArabinofuranosylguanineArabinoseEnhanced metabolic stability
8-Oxo-9-β-D-xylofuranosylguanineXyloseIncreased electrophilicity at C8

Q & A

Q. How can researchers design a synthetic pathway for Guanine, 9-beta-D-xylofuranosyl- while ensuring stereochemical purity?

Basic Research Question
A methodological approach involves adapting nucleoside synthesis strategies, such as the stereoselective reduction of protected intermediates. For example, sodium triacetoxyborohydride in acetic acid selectively reduces ketofuranosyl intermediates to yield β-D-xylofuranosyl derivatives with high stereoselectivity (3:97 ratio for xylofuranosyl vs. ribofuranosyl products) . Key steps include:

  • Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) groups to block reactive sites.
  • Stereoselective reduction : Optimize reaction conditions (solvent, temperature) to favor β-anomer formation.
  • Deprotection : Remove silyl groups under mild acidic conditions to preserve glycosidic bond integrity.

Advanced Research Consideration
To enhance stereochemical control, employ computational modeling (e.g., density functional theory) to predict transition states during glycosylation. Validate predictions with nuclear Overhauser effect (NOE) NMR to confirm spatial arrangements .

Q. What analytical techniques are critical for characterizing the structural and functional properties of Guanine, 9-beta-D-xylofuranosyl-?

Basic Research Question
Use a combination of:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₃N₅O₄) and isotopic patterns.
  • NMR spectroscopy : Assign β-D-xylofuranosyl configuration via coupling constants (e.g., J1',2' < 2 Hz for furanose ring puckering) .
  • X-ray crystallography : Resolve 3D structure, particularly glycosidic bond torsion angles .

Advanced Research Consideration
Apply dynamic NMR to study sugar ring conformational flexibility. Compare with molecular dynamics simulations to correlate structure with enzymatic stability .

Q. How should researchers address contradictions in reported bioactivity data for xylofuranosyl nucleosides?

Methodological Approach

  • Systematic literature review : Compare studies using PRISMA guidelines to identify variability in assay conditions (e.g., cell lines, incubation times) .
  • Meta-analysis : Statistically aggregate data to distinguish biological effects from experimental noise. For example, discrepancies in cytotoxicity may arise from differential uptake rates in cell models.
  • Replicate key experiments : Standardize protocols (e.g., ATP quantification for viability assays) to isolate compound-specific effects .

Table 1 : Common Sources of Data Variability in Nucleoside Studies

FactorImpactMitigation Strategy
Cell permeabilityAlters effective doseUse LC-MS to quantify intracellular nucleoside levels
Metabolic degradationReduces bioactivityCo-administer deaminase inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine)

Q. What experimental design principles optimize the study of Guanine, 9-beta-D-xylofuranosyl-’s enzymatic interactions?

Basic Research Question

  • Hypothesis-driven design : Test specific interactions (e.g., inhibition of purine nucleoside phosphorylase) using purified enzymes.
  • Controls : Include adenine/xylofuranosyl analogs to assess specificity.
  • Kinetic assays : Measure Km and Vmax under physiological pH and temperature .

Advanced Research Consideration
Incorporate isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Pair with mutagenesis studies to map active-site residues critical for interaction .

Q. How can researchers contextualize findings for Guanine, 9-beta-D-xylofuranosyl- within broader nucleoside biochemistry?

Methodological Approach

  • Comparative studies : Benchmark against structurally similar compounds (e.g., 9-β-D-ribofuranosylguanine) to identify xylose-specific effects .
  • Pathway analysis : Use KEGG or Reactome databases to map potential metabolic or signaling pathways influenced by the compound .
  • Collaborative validation : Share samples with independent labs to verify reproducibility of key results .

Q. What strategies ensure rigorous literature review and hypothesis generation for novel nucleoside analogs?

Guidelines

  • Database selection : Prioritize PubMed, SciFinder, and Web of Science over non-peer-reviewed platforms .

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    05:51

  • Keyword optimization : Combine terms like “xylofuranosyl nucleoside synthesis” AND “stereoselectivity” to filter irrelevant results .

  • Critical appraisal : Use Jadad scoring for experimental papers and AMSTAR-2 for reviews to assess evidence quality .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

Methodological Answer

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.
  • Error propagation : Use Monte Carlo simulations to account for variability in replicate measurements .
  • Multivariate analysis : Apply principal component analysis (PCA) to disentangle compound-specific effects from confounding variables (e.g., solvent toxicity) .

Q. How can researchers enhance the reproducibility of synthetic protocols for Guanine, 9-beta-D-xylofuranosyl-?

Best Practices

  • Detailed documentation : Report exact equivalents, reaction times, and purification methods (e.g., HPLC gradients).
  • Batch testing : Validate purity (>95% by HPLC) and stability (e.g., under varying pH/temperature) for each synthetic batch .
  • Open data sharing : Deposit protocols in repositories like Protocols.io to facilitate replication .

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMYGNKIUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27462-39-1, 34793-16-3, 38819-10-2, 118-00-3
Record name Guanine, 9-.beta.-D-xylofuranosyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alpha-Ara-G
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ara-G
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name guanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Guanine, 9-beta-D-xylofuranosyl-
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Guanine, 9-beta-D-xylofuranosyl-
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Guanine, 9-beta-D-xylofuranosyl-
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Guanine, 9-beta-D-xylofuranosyl-
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Guanine, 9-beta-D-xylofuranosyl-
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Guanine, 9-beta-D-xylofuranosyl-

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